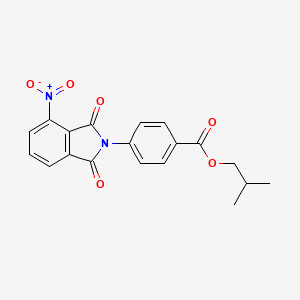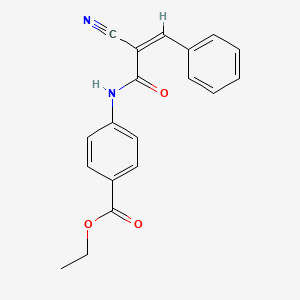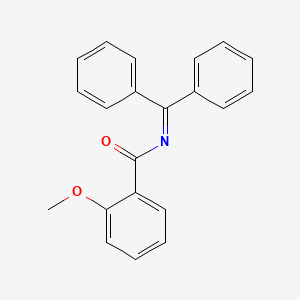![molecular formula C23H17N7O2 B11710091 5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazinoindole core, which is known for its biological activity, and a nitrophenylmethylidene hydrazine moiety, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole with 4-nitrobenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: Its unique chemical structure could make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets. The triazinoindole core can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenylmethylidene hydrazine moiety can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE: Similar structure but with a methoxy group instead of a nitro group.
(2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE makes it unique compared to its analogs. The nitro group can participate in specific chemical reactions, such as reduction to an amino group, which can significantly alter the compound’s biological activity and chemical properties.
This detailed article provides a comprehensive overview of (2Z)-1-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H17N7O2 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
5-benzyl-N-[(Z)-(4-nitrophenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C23H17N7O2/c31-30(32)18-12-10-16(11-13-18)14-24-27-23-25-22-21(26-28-23)19-8-4-5-9-20(19)29(22)15-17-6-2-1-3-7-17/h1-14H,15H2,(H,25,27,28)/b24-14- |
InChI Key |
BRXOQAUJWFLEKZ-OYKKKHCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)N/N=C\C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)NN=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)

![2,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710046.png)
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)
![2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol](/img/structure/B11710063.png)


![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
